Deramciclane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Preclinical Studies: Anxiolytic Effects

Studies in animal models suggest that deramciclane possesses anxiolytic properties. It has been shown to:

- Reduce anxiety-like behaviors in various rodent models, including the elevated plus-maze and social interaction tests [].

- Inhibit the release of excitatory amino acids in the brain, which may contribute to its anxiolytic effects [].

These preclinical findings provided the basis for further investigation of deramciclane in human clinical trials.

Clinical Trials: Efficacy and Safety in GAD

Several clinical trials have evaluated the efficacy and safety of deramciclane in patients with GAD. These studies were:

- Double-blind, placebo-controlled: Neither the participants nor the researchers knew who received deramciclane or placebo.

- Dose-finding: Different doses of deramciclane were compared to assess the optimal dosage for efficacy and tolerability.

The results of these trials showed that:

- Deramciclane at a dose of 60 mg/day exhibited significant anxiolytic effects compared to placebo in adult patients with GAD [].

- Lower doses (30 mg/day and 10 mg/day) showed less pronounced efficacy compared to the 60 mg/day dose but may still have potential benefits requiring further investigation [].

- Deramciclane was generally well-tolerated with no serious adverse events reported [].

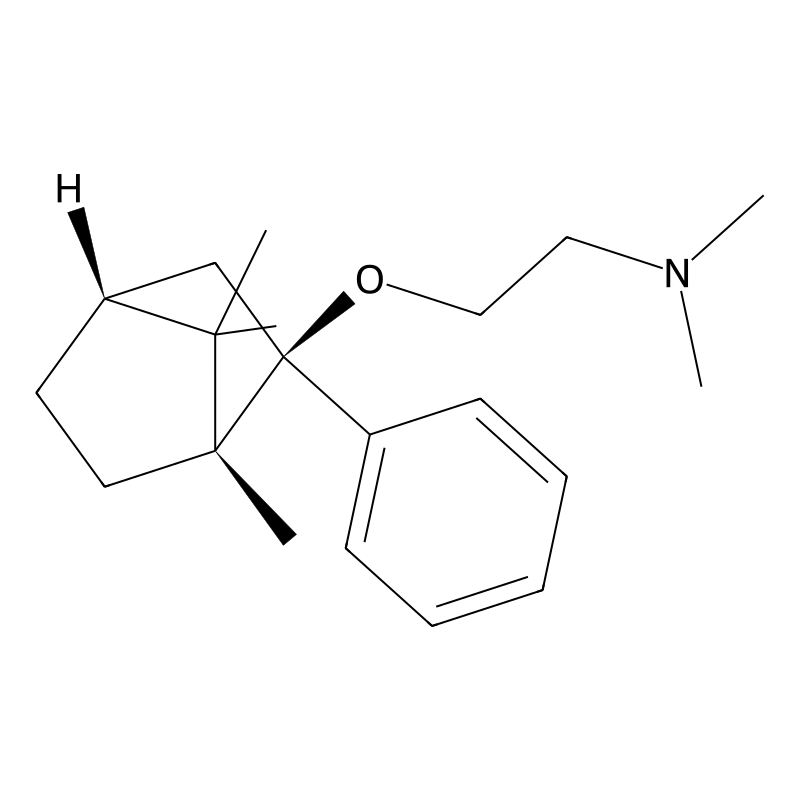

Deramciclane, also known as EGIS-3886, is classified as a non-benzodiazepine anxiolytic compound. Its chemical structure is characterized by a bicyclic monoterpenoid framework, specifically a dimethyl(2-{[(1R,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl]oxy}ethyl)amine formula with the molecular formula C20H31NO . It acts primarily as a selective antagonist of serotonin receptors 5-HT(2A) and 5-HT(2C), exhibiting inverse agonist properties as well .

Deramciclane acts as an antagonist at the serotonin 5-HT2A and 5-HT2C receptors in the brain []. These receptors are involved in regulating mood, anxiety, and cognition. By blocking these receptors, Deramciclane may help reduce anxiety symptoms.

Studies have shown Deramciclane to exhibit anxiolytic-like effects in animal models []. However, the exact mechanism by which it produces these effects remains under investigation.

Research continues into optimizing these methods for efficiency and yield.

Deramciclane has demonstrated notable biological activity:

- Anxiolytic Effects: It has been shown to effectively reduce anxiety symptoms in clinical settings without the sedative effects typically associated with benzodiazepines .

- Receptor Interaction: Its antagonistic action on serotonin receptors contributes to its therapeutic profile, making it a unique alternative to traditional anxiolytics .

Clinical studies indicate that it is well-tolerated by patients, with common side effects including mild tiredness and headaches .

Deramciclane is primarily investigated for its application in treating:

- Generalized Anxiety Disorder: Clinical trials have shown its efficacy in reducing anxiety levels without the risk of dependency associated with benzodiazepines .

- Other Anxiety Disorders: Ongoing research explores its potential for broader applications in various anxiety-related conditions.

Deramciclane shares similarities with other anxiolytic compounds but stands out due to its unique mechanism of action:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Benzodiazepines | Benzodiazepine | GABA receptor modulation | Risk of dependence |

| Buspirone | Azapirone | Serotonin receptor agonist | Non-sedating but less effective for severe anxiety |

| Fluvoxamine | Selective Serotonin Reuptake Inhibitor | Inhibits serotonin reuptake | Primarily used for depression |

| Deramciclane | Non-benzodiazepine | 5-HT(2A) and 5-HT(2C) receptor antagonist | Unique receptor profile; non-sedating |

Deramciclane's distinct action on serotonin receptors differentiates it from traditional anxiolytics, offering a promising alternative for treating anxiety disorders without the common side effects associated with benzodiazepines.

Deramciclane has undergone extensive preclinical evaluation to assess its anxiolytic properties using established animal behavioral paradigms. The compound demonstrated anxiolytic efficacy in several animal models that are predictive of anxiolytic efficacy in humans [1]. Research results from various preclinical models consistently showed that deramciclane possessed anxiolytic properties, with studies conducted using multiple routes of administration [2].

The anxiolytic effects of deramciclane were observed across different behavioral assays, though the active dose range was characterized as narrow in animal behavioral models [1]. This narrow therapeutic window indicated the need for careful dose selection in subsequent clinical development phases. The compound showed anxiolytic-like effects in conventional animal models with various routes of administration, providing evidence for its potential therapeutic utility [3].

Elevated Plus Maze Paradigm Outcomes

The elevated plus maze represents one of the most widely validated behavioral assays for assessing anxiety-related behavior in rodents and has been extensively used to evaluate the anxiolytic effects of pharmacological agents [4]. This paradigm relies on the natural tendency of rodents toward dark, enclosed spaces while simultaneously exhibiting an unconditioned fear of heights and open spaces.

Research findings indicated that deramciclane was active in several animal models predicting anxiolytic efficacy, including the elevated plus maze paradigm [1]. The compound demonstrated anxiolytic-like effects in these conventional animal models, though specific quantitative data regarding time spent in open arms, number of entries, and other ethological parameters were not extensively detailed in the available literature.

The elevated plus maze validation studies confirmed that deramciclane exhibited anxiolytic properties comparable to other established anxiolytic agents. The compound's effects were consistent with its mechanism of action as a serotonin five-hydroxytryptamine two A and five-hydroxytryptamine two C receptor antagonist, which has been associated with anxiolytic effects in animal behavioral models [5].

Social Interaction Test Performance

The social interaction test represents another important behavioral paradigm used to evaluate anxiolytic compounds, particularly their effects on social behaviors and approach-avoidance conflicts in rodents [6]. This test measures the time spent in various social behaviors between unfamiliar animals placed together in a novel environment.

Available research data on deramciclane's effects in social interaction tests showed limited specific quantitative findings, though the compound demonstrated anxiolytic effects in various animal models overall [6]. The social interaction paradigm has been successfully used to evaluate the effects of anxiolytic and anxiogenic compounds, with anxiolytic agents typically increasing social interaction time.

Studies utilizing social interaction tests have shown that compounds acting on serotonergic systems, similar to deramciclane's mechanism of action, can significantly influence social behavioral patterns. The test has proven particularly valuable for assessing the anxiolytic properties of non-benzodiazepine compounds, making it relevant for evaluating deramciclane's therapeutic potential.

Neurochemical Modulation Studies

Cortical Dopamine Efflux Patterns

Comprehensive neurochemical investigations were conducted to evaluate deramciclane's effects on dopamine efflux patterns in key brain regions. These studies utilized dual probe in vivo microdialysis in freely moving rats to assess the effects of graded doses of deramciclane on dopamine levels and metabolism in the nucleus accumbens and striatum [7] [8].

The neurochemical modulation studies revealed dose-dependent effects of deramciclane on dopamine efflux patterns. At lower doses of three milligrams per kilogram and ten milligrams per kilogram, deramciclane had no significant effects on extracellular dopamine levels in either the nucleus accumbens or striatum [8]. However, at the highest dose of thirty milligrams per kilogram, deramciclane significantly increased accumbal dopamine levels as well as the dopamine metabolites three-four-dihydroxyphenylacetic acid and homovanillic acid in both brain regions [8].

These findings demonstrated that deramciclane possessed a favorable therapeutic window, with at least a five-fold margin between anxiolytic and neuroleptic doses in rats [8]. The compound exhibited mild dopamine D2 receptor antagonism-like effects only at the highest dose, suggesting that therapeutic doses would be unlikely to produce significant dopaminergic side effects [9].

The neurochemical profile of deramciclane was compared with D-amphetamine, which served as a positive control. While D-amphetamine significantly increased dopamine levels in both brain regions, it produced opposite effects on dopamine metabolites, decreasing three-four-dihydroxyphenylacetic acid and homovanillic acid levels. In contrast, deramciclane at thirty milligrams per kilogram increased both dopamine and its metabolites, suggesting a different mechanism of action [8].

Serotonin-Glutamate Cross-Modulation Effects

Deramciclane's primary mechanism of action involves complex interactions with the serotonergic system, particularly through its antagonism of serotonin five-hydroxytryptamine two A and five-hydroxytryptamine two C receptors [10]. The compound demonstrated high affinity for both receptor subtypes and exhibited inverse agonist properties at five-hydroxytryptamine two C receptors [10].

Detailed receptor characterization studies revealed that deramciclane antagonized five-hydroxytryptamine two C receptor-mediated serotonin-stimulated phosphoinositide hydrolysis with an inhibitory concentration fifty value of one hundred sixty-eight nanomolar [10]. Additionally, the compound decreased basal phosphoinositide hydrolysis by up to thirty-three percent with an effective concentration fifty value of ninety-three nanomolar in the choroid plexus, confirming its inverse agonist properties [10].

Receptor occupancy studies demonstrated that deramciclane administration resulted in significant five-hydroxytryptamine two C receptor occupancy of up to seventy-nine percent at ten milligrams per kilogram dosing [10]. Similarly, the compound achieved five-hydroxytryptamine two A receptor occupancy of up to seventy-eight percent. Importantly, chronic treatment with deramciclane for fourteen days did not alter receptor binding characteristics or lead to receptor down-regulation [10].

The serotonin-glutamate cross-modulation effects of deramciclane extend beyond direct receptor antagonism. The compound also functions as a gamma-aminobutyric acid reuptake inhibitor, which contributes to its anxiolytic effects by enhancing inhibitory neurotransmission [11]. This multi-target mechanism provides a comprehensive approach to modulating anxiety-related neurotransmitter systems.